molecular formula C7H6INO3 B1594462 2-Iodo-1-methoxy-3-nitrobenzene CAS No. 98991-08-3

2-Iodo-1-methoxy-3-nitrobenzene

Cat. No. B1594462
CAS RN: 98991-08-3
M. Wt: 279.03 g/mol
InChI Key: IJNNDGXIXMHYOG-UHFFFAOYSA-N
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Description

“2-Iodo-1-methoxy-3-nitrobenzene” is a chemical compound with the molecular formula C7H6INO3 . It is also known by other names such as “2-Iodo-3-nitroanisole” and "2-IODO-1-METHOXY-3-NITRO-BENZENE" .


Molecular Structure Analysis

The molecular weight of “2-Iodo-1-methoxy-3-nitrobenzene” is 279.03 g/mol . The InChI code for this compound is 1S/C7H6INO3/c1-12-6-4-2-3-5 (7 (6)8)9 (10)11/h2-4H,1H3 . The compound has a planar structure with an intra­molecular I⋯O inter­action .


Physical And Chemical Properties Analysis

“2-Iodo-1-methoxy-3-nitrobenzene” has a molecular weight of 279.03 g/mol . It has a topological polar surface area of 55 Ų and a complexity of 171 . The compound has no hydrogen bond donors and three hydrogen bond acceptors .

Scientific Research Applications

Comprehensive Analysis of 2-Iodo-1-methoxy-3-nitrobenzene Applications

Synthesis of Indole Derivatives: 2-Iodo-1-methoxy-3-nitrobenzene is utilized in the synthesis of indole derivatives, which are prevalent moieties in various alkaloids . These derivatives are significant due to their presence in natural products and drugs, playing a crucial role in cell biology.

Palladium-Catalyzed Cross-Coupling Reactions: This compound serves as a substrate in palladium-catalyzed cross-coupling reactions. Such reactions are fundamental in creating complex molecules for pharmaceuticals and materials science .

Biological Activity Studies: Researchers employ 2-Iodo-1-methoxy-3-nitrobenzene in studying biological activities. It’s particularly relevant in the investigation of cancer cells, microbes, and various disorders .

Material Science Research: In material science, this chemical is used to develop new materials with potential applications in electronics and nanotechnology .

Chromatography: Due to its unique properties, 2-Iodo-1-methoxy-3-nitrobenzene is used in chromatographic methods to separate substances based on differential partitioning between the mobile phase and the stationary phase .

Chemical Synthesis: It is a key intermediate in the chemical synthesis of more complex organic compounds. Its reactivity allows for the creation of a wide range of substances used in various chemical industries .

Analytical Chemistry: In analytical chemistry, 2-Iodo-1-methoxy-3-nitrobenzene is used as a standard or reagent in quantitative and qualitative analysis due to its stable and predictable properties .

Environmental Studies: The compound’s role in environmental studies includes serving as a model pollutant to understand the environmental fate and transport of nitroaromatic compounds .

Safety and Hazards

“2-Iodo-1-methoxy-3-nitrobenzene” is considered hazardous. It has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261 and P305+P351+P338 .

properties

IUPAC Name

2-iodo-1-methoxy-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6INO3/c1-12-6-4-2-3-5(7(6)8)9(10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJNNDGXIXMHYOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1I)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00347649
Record name 2-Iodo-1-methoxy-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00347649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iodo-1-methoxy-3-nitrobenzene

CAS RN

98991-08-3
Record name 2-Iodo-1-methoxy-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00347649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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